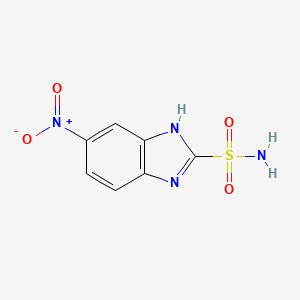

1H-Benzimidazole-2-sulfonamide, 5-nitro-

Description

Historical Context of Benzimidazole (B57391) and Sulfonamide Scaffolds in Chemical Biology

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, has been a subject of intense study since its discovery in research related to vitamin B12. wikipedia.org The structural similarity of the benzimidazole nucleus to purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities. taylorandfrancis.com The first benzimidazole-based anthelmintic agent, thiabendazole, was introduced in 1961, paving the way for the development of numerous other derivatives with applications as antifungals, antivirals, antihypertensives, and proton pump inhibitors. wikipedia.orgijarsct.co.in This has established benzimidazole as a "privileged scaffold" in medicinal chemistry, a core structure upon which a multitude of drugs can be developed. ijarsct.co.inresearchgate.net

Parallel to the rise of benzimidazoles, the sulfonamide functional group has its own storied history in drug discovery. The journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgopenaccesspub.org It was later found that Prontosil is a prodrug, metabolized in the body to the active compound sulfanilamide. openaccesspub.org This discovery ushered in the era of sulfa drugs, which were the first broadly effective systemic antibacterials and played a crucial role in reducing mortality from infectious diseases before the widespread availability of penicillin. wikipedia.orgsimplepharmanotes.com The mechanism of action of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgpharmacyconcepts.in Beyond their antibacterial effects, sulfonamide derivatives have been developed for a wide array of therapeutic uses, including diuretics, anticonvulsants, and hypoglycemic agents. openaccesspub.org

Significance of the 5-Nitro Group in Benzimidazole Derivatives for Research

The introduction of a nitro group (NO₂) at the 5-position of the benzimidazole ring is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of the parent molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the acidity, reactivity, and binding interactions of the benzimidazole scaffold. scholarsresearchlibrary.com

In the context of drug design, the 5-nitro substitution has been explored for several therapeutic applications. For instance, research has shown that 5-nitro-benzimidazole derivatives can act as potent angiotensin II receptor antagonists, with potential applications in treating hypertension. nih.gov Furthermore, the presence of a nitro group can be exploited for selective toxicity in hypoxic conditions, such as those found in solid tumors or in certain parasitic and bacterial infections. researchgate.netnih.gov The nitro group can undergo bioreduction in these low-oxygen environments to form reactive nitroso and hydroxylamine (B1172632) species that can damage cellular macromolecules like DNA, leading to cell death. nih.govhumanjournals.com This principle is utilized in drugs like benznidazole, a 2-nitroimidazole (B3424786) used to treat Chagas disease. nih.gov Studies have also investigated 5-nitro-benzimidazole derivatives as potential anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines. nih.gov

Overview of Research Trajectories for the 1H-Benzimidazole-2-sulfonamide, 5-nitro- Framework

While specific research focusing exclusively on 1H-Benzimidazole-2-sulfonamide, 5-nitro- is not extensively documented in publicly available literature, the research trajectories for this framework can be inferred from studies on closely related compounds. The combination of the benzimidazole, sulfonamide, and 5-nitro moieties suggests several potential avenues of investigation.

One major area of research is in the development of novel antimicrobial agents. Given the established antibacterial properties of sulfonamides and the broad-spectrum activity of many benzimidazole derivatives, this framework is a logical candidate for antimicrobial screening. researchgate.netrsc.org The 5-nitro group could potentially enhance activity against anaerobic bacteria and certain protozoa. humanjournals.commdpi.com

Another significant research trajectory is in the field of oncology. The 5-nitro group's potential for hypoxia-activated cytotoxicity, combined with the known anticancer activities of some benzimidazole and sulfonamide derivatives, makes this scaffold a candidate for the development of novel anticancer agents. nih.govrsc.org Research in this area would likely involve synthesis of a library of related compounds and screening them against various cancer cell lines, potentially followed by mechanistic studies to determine their mode of action, such as inhibition of specific enzymes like carbonic anhydrase or protein kinases.

Furthermore, the structural motifs present in 1H-Benzimidazole-2-sulfonamide, 5-nitro- suggest potential for the development of enzyme inhibitors. Carbonic anhydrases, a family of enzymes that are targets for diuretics and antiglaucoma drugs, are known to be inhibited by sulfonamides. The benzimidazole scaffold can be modified to enhance binding to the active site of these enzymes. Therefore, research into the carbonic anhydrase inhibitory activity of this compound and its analogues is a plausible direction.

Finally, the synthesis of 1H-Benzimidazole-2-sulfonamide, 5-nitro- and its derivatives is in itself a significant area of academic research. The development of efficient and environmentally friendly synthetic methodologies, such as microwave-assisted synthesis, for this class of compounds is an ongoing effort in organic and medicinal chemistry. researchgate.netresearchgate.net

Interactive Data Table: Properties of Related Compounds

| Compound/Scaffold | Key Research Findings |

| Benzimidazole | Broad-spectrum biological activity including anthelmintic, antifungal, antiviral, and anticancer properties. wikipedia.orgijarsct.co.in |

| Sulfonamide | First effective systemic antibacterial agents. wikipedia.org Also used as diuretics, anticonvulsants, and hypoglycemic agents. openaccesspub.org |

| 5-Nitro-benzimidazoles | Investigated as antihypertensive agents (angiotensin II receptor antagonists) and potential anticancer agents. nih.govnih.gov |

| 2-Substituted-5-nitro-benzimidazoles | Showed antimicrobial activity against various bacterial and fungal strains. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

115243-31-7 |

|---|---|

Molecular Formula |

C7H6N4O4S |

Molecular Weight |

242.21 g/mol |

IUPAC Name |

6-nitro-1H-benzimidazole-2-sulfonamide |

InChI |

InChI=1S/C7H6N4O4S/c8-16(14,15)7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H,9,10)(H2,8,14,15) |

InChI Key |

OWCGSWVKRZFCJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1h Benzimidazole 2 Sulfonamide, 5 Nitro

Synthetic Pathways to the 1H-Benzimidazole-2-sulfonamide, 5-nitro- Core

The construction of the 5-nitro-1H-benzimidazole-2-sulfonamide scaffold is a multi-step process that hinges on the strategic formation of the benzimidazole (B57391) ring, the introduction of the nitro group at the C5 position, and the installation of the sulfonamide moiety at the C2 position. The sequence of these steps is crucial for an efficient synthesis.

Strategic Nitration Approaches for Benzimidazole Ring Systems

The introduction of a nitro group onto the benzimidazole framework can be achieved through two primary strategies: direct nitration of a pre-formed benzimidazole ring or, more commonly, by utilizing a nitrated precursor prior to the cyclization reaction that forms the benzimidazole core.

Use of Nitrated Precursors: The most prevalent and regioselective method to obtain 5-nitrobenzimidazoles is to begin with a commercially available or synthesized ortho-substituted nitroaniline. Specifically, 4-nitro-1,2-phenylenediamine serves as a key starting material. scholarsresearchlibrary.comrsc.org This approach guarantees the position of the nitro group at C5 (or C6, due to tautomerism) and circumvents the challenges of controlling regioselectivity and the harsh conditions often associated with direct nitration of the heterocyclic system. scholarsresearchlibrary.com The synthesis of various 2-substituted-5-nitrobenzimidazoles has been successfully demonstrated starting from 4-nitro-1,2-phenylenediamine. scholarsresearchlibrary.comrsc.org

Direct Nitration: An alternative route involves the direct nitration of a benzimidazole derivative. For instance, 1H-benzo[d]imidazole-2-thiol can be oxidized to 5-nitro-1H-benzo[d]imidazole-2-thiol. nih.gov This method requires careful control of reaction conditions to manage selectivity and prevent over-nitration or degradation of the starting material.

Sulfonamide Moiety Introduction Techniques

The introduction of a sulfonamide group, particularly at the 2-position of the benzimidazole ring, is a critical step. General methods for creating benzimidazole-sulfonyl derivatives often involve the reaction of a benzimidazole scaffold with a sulfonyl chloride. nih.gov

A logical and effective pathway to synthesize the target compound begins with 5-nitro-1H-benzimidazole-2-thiol, which is accessible from the reaction of 4-nitro-1,2-phenylenediamine with carbon disulfide. nih.govtsijournals.com The synthesis can then proceed via the following steps:

Oxidation to Sulfonyl Chloride: The 5-nitro-1H-benzimidazole-2-thiol is subjected to oxidative chlorination. This reaction, typically using chlorine in an acidic aqueous medium, converts the thiol group into a more reactive sulfonyl chloride group, yielding 5-nitro-1H-benzimidazole-2-sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) (or an ammonia equivalent) to form the primary sulfonamide. This nucleophilic substitution reaction at the sulfonyl group completes the synthesis of the 1H-Benzimidazole-2-sulfonamide, 5-nitro- core.

This multi-step sequence, starting from a nitrated diamine, represents a robust method for accessing the title compound.

Reductive Cyclization Processes in Benzimidazole Formation

The formation of the benzimidazole ring itself is a cornerstone of the synthesis. While various condensation methods exist, those starting from ortho-nitroanilines involve a reduction step followed by cyclization. However, for synthesizing the 5-nitro-benzimidazole core, non-reductive cyclization of the corresponding diamine is more direct.

The Phillips condensation is a classical method, but modern variations are more common. A widely used approach involves the condensation of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes. scholarsresearchlibrary.comrsc.org This reaction proceeds via a Schiff base intermediate, which is then oxidatively cyclized to form the 2-substituted-5-nitro-1H-benzimidazole. Sodium metabisulfite (B1197395) is frequently employed as a suitable oxidizing agent for this cyclization step. scholarsresearchlibrary.comrsc.org

The general scheme for this process is outlined below:

Table 1: Synthesis of 2-Substituted-5-nitrobenzimidazole via Oxidative Cyclization

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 4-nitro-1,2-phenylenediamine, Aromatic Aldehyde | Dimethoxyethane, 0°C to reflux | Schiff Base Intermediate | scholarsresearchlibrary.com |

| 2 | Schiff Base Intermediate | Sodium Metabisulfite, Reflux | 2-Aryl-5-nitro-1H-benzimidazole | scholarsresearchlibrary.comrsc.org |

Synthesis of Derivatives Incorporating the 5-Nitro-1H-benzimidazole-2-sulfonamide Scaffold

The core structure of 5-nitro-1H-benzimidazole-2-sulfonamide possesses two primary sites for chemical modification: the N1 nitrogen of the benzimidazole ring and the nitrogen atom of the sulfonamide group. These positions allow for the synthesis of a diverse library of derivatives.

Modifications at the N1 Position of the Benzimidazole Ring

The N1-H of the benzimidazole ring is acidic and can be readily deprotonated by a base, allowing for nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. This N-alkylation is a well-established method for derivatizing nitrobenzimidazoles. rsc.orgtsijournals.com

The reaction is typically carried out by treating the N-H benzimidazole with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent. researchgate.netresearchgate.net This approach has been used to synthesize a wide array of N-substituted 6-(nitro)-1H-benzimidazole derivatives. rsc.org For example, 5(6)-nitro-1H-benzimidazol-2-amine has been successfully alkylated at the N1 position with various 2-chloroacetamides in the presence of potassium carbonate and acetonitrile. nih.gov

Table 2: Examples of N1-Alkylation of Nitrobenzimidazole Derivatives

| Starting Material | Alkylating Agent | Base/Solvent | Product Class | Reference |

|---|---|---|---|---|

| 5-nitro-1H-benzimidazole | Substituted Halides | K₂CO₃ / Microwave | N-Substituted-5-nitro-1H-benzimidazoles | rsc.org |

| 5(6)-nitro-1H-benzimidazol-2-amine | 2-Chloroacetamides | K₂CO₃ / Acetonitrile | 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | nih.gov |

| 5-nitrobenzimidazol-2-one | Benzyl chloride, Allyl bromide, etc. | K₂CO₃, TBAB / DMF | 1,3-Dialkyl-5-nitrobenzimidazol-2-ones | researchgate.netresearchgate.net |

Substitutions on the Sulfonamide Group

The sulfonamide moiety offers another key site for derivatization. Starting from the 5-nitro-1H-benzimidazole-2-sulfonyl chloride intermediate, a variety of primary and secondary amines can be used to generate a library of N-substituted sulfonamides. This is a standard method for producing sulfonamide derivatives. acgpubs.org

The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a new nitrogen-sulfur bond. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.

This strategy allows for the introduction of a wide range of functional groups, thereby modifying the physicochemical properties of the parent compound.

Table 3: Representative Scheme for N-Substitution of the Sulfonamide Group

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| 5-nitro-1H-benzimidazole-2-sulfonyl chloride | Primary or Secondary Amine (R¹R²NH) | Aprotic Solvent, Base (e.g., Pyridine) | N-Substituted-5-nitro-1H-benzimidazole-2-sulfonamides |

Derivatization Strategies at the C2 Position of the Benzimidazole Ring

The C2 position of the benzimidazole ring is a primary site for chemical modification, allowing for the introduction of diverse functional groups that can significantly influence the molecule's properties. A key precursor for many C2-derivatized benzimidazoles is 1H-benzimidazole-2-thiol. This compound can be synthesized by reacting o-phenylenediamine (B120857) with carbon disulfide. nih.gov Subsequent oxidation of the thiol group provides a versatile intermediate, 1H-benzimidazole-2-sulfonic acid. nih.govchemicalbook.com

One of the most important derivatization strategies for this sulfonic acid intermediate is its conversion to various sulfonamides. This is typically achieved through nucleophilic substitution reactions where the sulfonic acid is treated with ammonia or a primary or secondary amine. instras.com This reaction directly installs the sulfonamide functionality at the C2 position. While the general principle is established, specific conditions for the 5-nitro substituted analogue require careful consideration of the electron-withdrawing nature of the nitro group, which can affect the reactivity of the benzimidazole system.

Another approach for C2 derivatization involves the N-alkylation of benzimidazole-2-sulfonic acids. This can be accomplished using various alkylating agents under mild conditions, leading to N-substituted benzimidazole-2-sulfonic acids in good yields. osi.lv These N-substituted sulfonic acids can then be converted to their corresponding sulfonamides, offering a route to a diverse library of N-substituted 1H-benzimidazole-2-sulfonamides.

Furthermore, enantioselective allylation at the C2 position of benzimidazoles has been developed using 1,3-diene pronucleophiles. This method allows for the synthesis of chiral C2-substituted benzimidazoles, which is of significant interest for pharmaceutical applications. nih.gov

Table 1: Selected Derivatization Reactions at the C2 Position of the Benzimidazole Ring

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 1H-Benzimidazole-2-thiol | Potassium permanganate, Sodium hydroxide | 1H-Benzimidazole-2-sulfonic acid | Oxidation | nih.gov |

| 1H-Benzimidazole-2-sulfonic acid | Ammonia or Primary/Secondary Amine | 2-Aminobenzimidazole | Nucleophilic Substitution | instras.com |

| Benzimidazole-2-sulfonic acid | Alkylating agents | N-Substituted benzimidazole-2-sulfonic acid | N-Alkylation | osi.lv |

| Benzimidazole | 1,3-Diene pronucleophiles, Catalyst | C2-Allylated benzimidazole | Enantioselective Allylation | nih.gov |

Multistep Reaction Procedures for Structural Elaboration

The structural elaboration of the 1H-benzimidazole-2-sulfonamide, 5-nitro- scaffold often involves multistep reaction sequences that allow for the systematic construction of more complex molecules. A common strategy begins with the synthesis of a substituted benzimidazole core, followed by modifications to the substituents.

A plausible multistep route to the target compound and its derivatives starts with the reduction of 2-nitroaniline (B44862) to yield benzene-1,2-diamine. nih.gov This diamine can then be cyclized with carbon disulfide to form 1H-benzo[d]imidazole-2-thiol. Subsequent nitration of this thiol introduces the nitro group at the 5-position, yielding 5-nitro-1H-benzo[d]imidazole-2-thiol. nih.gov Oxidation of this nitro-substituted thiol, for instance with potassium permanganate, would then produce 5-nitro-1H-benzimidazole-2-sulfonic acid. nih.gov Finally, conversion of the sulfonic acid to the sulfonamide can be achieved by reacting it with an appropriate amine. instras.com

Further structural elaboration can be performed on the resulting sulfonamide. For instance, the sulfonamide nitrogen can be alkylated or acylated to introduce a variety of substituents. Additionally, the nitro group on the benzimidazole ring can be reduced to an amino group, which can then be further functionalized through diazotization or acylation reactions, opening up a wide array of possibilities for creating diverse chemical entities.

A review of the synthesis of benzimidazole-sulfonyl derivatives highlights several multistep procedures. For example, a three-step synthesis can lead to novel benzimidazole derivatives, and other routes involve the reaction of a benzimidazole moiety with sulfonyl chloride after initial functionalization of the benzimidazole core. nih.gov These general strategies can be adapted for the specific synthesis of derivatives of 1H-benzimidazole-2-sulfonamide, 5-nitro-.

Table 2: Illustrative Multistep Synthesis of a 5-Nitro-1H-benzimidazole-2-thiol Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type | Reference |

| 1 | 2-Nitroaniline | Reduction | Benzene-1,2-diamine | Reduction | nih.gov |

| 2 | Benzene-1,2-diamine | Carbon disulfide | 1H-Benzo[d]imidazole-2-thiol | Cyclization | nih.gov |

| 3 | 1H-Benzo[d]imidazole-2-thiol | Nitrating agent | 5-Nitro-1H-benzo[d]imidazole-2-thiol | Nitration | nih.gov |

| 4 | 5-Nitro-1H-benzo[d]imidazole-2-thiol | Aromatic aldehydes | 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Condensation | nih.gov |

Biological Activities in Pre Clinical and in Vitro Research Contexts

Antimicrobial Spectrum of Activity

Derivatives of 1H-Benzimidazole-2-sulfonamide, 5-nitro- have been investigated for their efficacy against a wide range of microbial pathogens. The presence and position of the nitro group on the benzimidazole (B57391) core have been shown to be critical for the compound's antimicrobial potency. nih.gov

Research into benzimidazolylbenzenesulfonamide derivatives has demonstrated notable antibacterial activity against several Gram-positive bacteria. nih.gov Structure-activity relationship (SAR) studies have consistently revealed that the inclusion of an electron-withdrawing group, such as a nitro (NO2) group, on the benzimidazole ring enhances antimicrobial efficacy. nih.gov

Specifically, compounds featuring a nitro group at the 5-position of the benzimidazole nucleus show significantly increased potency against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.gov The antibacterial activity of these compounds is further potentiated by the addition of a halogen atom, such as chlorine or bromine, at the 4-position of the benzimidazole ring. nih.gov While the exact position of the nitro group (position 5 or 7) did not appear to be a critical determinant of efficacy, its presence was paramount for significant activity. nih.gov For instance, the conversion of the nitro group to an amino group resulted in a loss of antibacterial effects. nih.gov Some benzimidazole derivatives have shown activity against Bacillus cereus as well. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Strain | S. aureus (MIC µg/mL) | MRSA (MIC µg/mL) | B. subtilis (MIC µg/mL) |

|---|---|---|---|

| Benzimidazolylbenzenesulfonamide with 5-NO2 group | 2-500 | 2-500 | 2-500 |

| Benzimidazolylbenzenesulfonamide with 5-NO2 and 4-Cl | Not Specified | Strong Activity | Strong Activity |

| Benzimidazolylbenzenesulfonamide with 5-NO2 and 4-Br | Not Specified | Strong Activity | Strong Activity |

Data sourced from a study on a series of benzimidazolylbenzenesulfonamide compounds. nih.gov The range reflects the varying activity of different derivatives within the series.

The investigation of benzimidazole derivatives has also extended to Gram-negative bacteria such as Escherichia coli. nih.gov Studies on benzimidazoles containing a 2-pyridone moiety indicated that derivatives with an electron-withdrawing nitro group exhibited enhanced antibacterial activity. nih.gov Although broad-spectrum antibacterial candidates are continually being reviewed, the challenge of overcoming resistance in Gram-negative bacteria remains a significant area of research. nih.govmdpi.comresearchgate.net The development of novel compounds that can circumvent existing resistance mechanisms is a critical goal in medicinal chemistry. mdpi.com

The antifungal properties of benzimidazole derivatives have been evaluated against various fungal pathogens. nih.gov Research has shown that certain benzimidazole compounds, particularly those substituted with a nitro group, display notable activity against fungi like Candida albicans and Aspergillus niger. nih.gov The broader class of sulfonamides has also been recognized for its antifungal activity against various Candida species. nih.gov The search for new antifungal agents is driven by the increasing incidence of resistance to established drugs like fluconazole. nih.gov

Nitro-containing heterocyclic compounds, including nitroimidazoles and nitrotriazoles, represent a promising class of agents for the treatment of tuberculosis. nih.govresearchgate.netscispace.com These compounds are often bioreductive prodrugs that are activated under the hypoxic conditions characteristic of Mycobacterium tuberculosis infections. nih.gov In studies of nitrotriazole-based sulfonamides, several compounds demonstrated potent activity against the H37Rv strain of M. tuberculosis. nih.govnih.gov Although these studies did not specifically test 1H-Benzimidazole-2-sulfonamide, 5-nitro-, the established efficacy of related nitro-containing sulfonamides suggests that this class of compounds merits further investigation for potential antitubercular activity. nih.govnih.gov

While direct antiviral data for 1H-Benzimidazole-2-sulfonamide, 5-nitro- is limited, research on structurally related compounds provides a basis for potential activity. Rotavirus is a primary cause of acute gastroenteritis, and there is a need for effective antiviral treatments. nih.gov A thiazolide compound, nitazoxanide, which contains a nitro group, has been shown to be effective against rotavirus infection by inhibiting the formation of viroplasms, which are essential for viral replication. nih.gov Furthermore, a series of benzoquinazoline derivatives were investigated for their efficacy against the human rotavirus Wa strain, with several compounds showing significant reduction percentages in viral activity. nih.gov

Antiparasitic and Antiprotozoal Research

The benzimidazole framework is a well-established pharmacophore in antiparasitic drug discovery. A study involving a series of 1H-benzimidazole derivatives tested their in vitro efficacy against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results indicated that many of the tested benzimidazole compounds were more active as antiprotozoal agents than the standard drugs metronidazole (B1676534) and albendazole (B1665689). nih.gov While none of the compounds surpassed the activity of albendazole against T. spiralis, their potent antiprotozoal effects highlight the potential of the benzimidazole scaffold in developing new treatments for parasitic infections. nih.gov

Activity against Protozoan Parasites (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis)

The nitroimidazole and benzimidazole classes of compounds are foundational in the treatment of infections caused by protozoan parasites. mdpi.comnih.govmdpi.com Metronidazole, a 5-nitroimidazole, is a first-line treatment for amoebiasis, giardiasis, and trichomoniasis. mdpi.comnih.gov However, the emergence of resistant strains has prompted research into new therapeutic options, including various benzimidazole derivatives. mdpi.comnih.govuq.edu.au

Benzimidazoles like albendazole and mebendazole (B1676124) are considered second-line treatments for infections caused by Entamoeba histolytica, Giardia lamblia (also known as Giardia intestinalis), and Trichomonas vaginalis. mdpi.com Their mechanism often involves disrupting microtubule polymerization within the parasite. mdpi.com Research into novel 5-nitroimidazole compounds has shown that some are effective against metronidazole-resistant Giardia and Trichomonas isolates. uq.edu.auresearchgate.net Specifically, certain 1H-benzimidazole derivatives have demonstrated potent trichomonacidal activity in vitro. For instance, two compounds, identified as O2N-BZM7 and O2N-BZM9, showed high efficacy against T. vaginalis, with one exhibiting an IC50 value of 4.8 μM. nih.govresearchgate.net The investigation of nitroimidazole carboxamides also revealed potent activity against G. lamblia, E. histolytica, and T. vaginalis, with some derivatives showing greater potency than metronidazole. nih.govsemanticscholar.org

| Parasite | Compound Class/Derivative | Activity Metric | Finding | Source |

| Trichomonas vaginalis | 1H-benzimidazole derivative (O2N-BZM9) | IC50 | 4.8 μM | nih.gov |

| Giardia lamblia (MtzS WB strain) | 1-methyl-5-nitroimidazole carboxamide (8f, 8h) | EC50 | 1.6 μM | nih.gov |

| Entamoeba histolytica | Albendazole Salt (A2) | IC50 | 37.95 µM | mdpi.com |

| Entamoeba histolytica | Mebendazole Salt (M3) | IC50 | 44.34 µM | mdpi.com |

| Giardia lamblia | Albendazole Salt (A3) | IC50 | 38.02 µM | mdpi.com |

| Trichomonas vaginalis | Albendazole Salt (A2) | IC50 | 1.68 times more potent than Albendazole | mdpi.com |

Anthelmintic Properties (e.g., Pheretima posthuma, Trichinella spiralis)

Benzimidazole derivatives are widely recognized for their anthelmintic properties. In the search for new and more effective agents, various substituted 5-nitrobenzimidazole (B188599) derivatives have been synthesized and evaluated. One study focused on the anthelmintic activity of 1- and 2-substituted-5-nitrobenzimidazole derivatives against the adult Indian earthworm Pheretima posthuma, indicating that these compounds demonstrated significant activity. researchgate.net

Further research on other benzimidazole derivatives, specifically 1H-benzimidazol-2-yl hydrazones, tested their efficacy against the muscle larvae of Trichinella spiralis in vitro. nih.gov The findings showed that several of these hydrazone derivatives were more active than the established anthelmintic drugs albendazole and ivermectin. nih.gov Notably, two compounds from the series, 5b and 5d, achieved 100% effectiveness in killing the parasitic larvae after a 24-hour incubation period at concentrations of both 50 and 100 μg/ml. nih.gov

| Parasite | Compound Class/Derivative | Concentration (µg/ml) | Efficacy (after 24h) | Source |

| Trichinella spiralis | Benzimidazolyl-2-hydrazone (5b) | 50 and 100 | 100% larvicidal effect | nih.gov |

| Trichinella spiralis | Benzimidazolyl-2-hydrazone (5d) | 50 and 100 | 100% larvicidal effect | nih.gov |

| Trichinella spiralis | Benzimidazolyl-2-hydrazone (5a) | 100 | 90% larvicidal effect | nih.gov |

| Trichinella spiralis | Albendazole | Not specified | 10.68% - 15.61% larvicidal effect | nih.gov |

| Trichinella spiralis | Ivermectin | Not specified | 45.39% - 78.83% larvicidal effect | nih.gov |

| Pheretima posthuma | 1,2-substituted-5-nitrobenzimidazole derivatives | Not specified | Significant anthelmintic activity | researchgate.net |

Anticancer and Antiproliferative In Vitro Studies

The benzimidazole scaffold is a privileged structure in the development of anticancer agents, with substitutions at various positions, including the 5-nitro group, being a key strategy to enhance cytotoxic activity. nih.gov

Cytotoxic Activity against Various Human Neoplastic Cell Lines (e.g., A549, HCT-116, MCF-7, HepG2, K562)

Derivatives of 5-nitro-1H-benzimidazole have been evaluated for their cytotoxic effects across a range of human cancer cell lines. In one study, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were assessed, with compound 6, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, showing particularly high potency against the A549 (non-small cell lung cancer) cell line with an IC50 of 28 nM. nih.gov This same series of compounds also induced apoptosis in the K562 (chronic myelogenous leukemia) cell line. nih.govresearchgate.net

Other research has focused on different benzimidazole structures. A new N-phenyl benzimidazole derivative demonstrated cytotoxic effects on both A549 and HepG2 (liver cancer) cells. vanmedjournal.com Studies on benzimidazole derivatives against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines also showed promising results. waocp.orgwaocp.orgnih.gov For example, one benzimidazole derivative (compound 4) exhibited high cytotoxicity against MCF-7 cells with an IC50 of 8.86±1.10 μg/mL and moderate activity against HCT-116 cells (IC50=24.08±0.31 μg/mL). waocp.org Another derivative (compound 2) was most effective against HCT-116 cells, with an IC50 of 16.18±3.85 μg/mL. waocp.org Further studies confirmed that new 1H-benzimidazole compounds were active against HepG-2, HCT-116, and MCF-7 cell lines. nih.gov

| Cell Line | Compound Class/Derivative | IC50 Value | Source |

| A549 (Lung) | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | 28 nM | nih.gov |

| HCT-116 (Colon) | Benzimidazole derivative 2 | 16.18 ± 3.85 μg/mL | waocp.orgwaocp.org |

| HCT-116 (Colon) | Benzimidazole derivative 4 | 24.08 ± 0.31 μg/mL | waocp.orgwaocp.org |

| MCF-7 (Breast) | Benzimidazole derivative 4 | 8.86 ± 1.10 μg/mL | waocp.orgwaocp.org |

| MCF-7 (Breast) | Benzimidazole derivative 2 | 30.29 ± 6.39 μg/mL | waocp.orgwaocp.org |

| K562 (Leukemia) | 2-aryl-5(6)-nitro-1H-benzimidazole derivatives (1-6) | Apoptosis Induction | nih.govresearchgate.net |

| HepG2 (Liver) | N-Phenyl Benzimidazole Derivative | Cytotoxic Effect Observed | vanmedjournal.com |

Inhibition of Cell Proliferation

The anticancer effects of benzimidazole derivatives are often linked to their ability to inhibit cell proliferation and induce cell cycle arrest. Research on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives showed that specific compounds induce arrest in the S phase of the cell cycle in K562 cells. nih.govresearchgate.net Similarly, other novel benzimidazole derivatives have been found to inhibit the proliferation of HCT-116 and MCF-7 cancer cells. waocp.orgnih.gov In one study, a series of benzimidazoles were evaluated for their ability to inhibit cell proliferation using MTT assays, confirming their potential as chemotherapeutic agents for both colon and breast cancers. waocp.org The mechanism for some derivatives involves the inhibition of crucial cellular targets like tubulin polymerization and topoisomerase I-β, leading to cell cycle arrest and apoptosis. nih.gov

Other Enzymatic and Receptor Modulation Activities in Research

Beyond antiparasitic and anticancer applications, the versatile 5-nitro-1H-benzimidazole structure has been explored for its ability to modulate various enzymes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus. nih.govnih.gov Research has demonstrated that derivatives based on the benzimidazole scaffold can be potent inhibitors of this enzyme. A study reported a novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which were synthesized from a 5-nitro-1H-benzo[d]imidazole-2-thiol precursor. nih.gov All the synthesized compounds in this series showed excellent inhibitory activity against alpha-glucosidase, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, significantly more potent than the standard drug acarbose (B1664774) (IC50: 873.34 ± 1.21 μM). nih.gov The most active compound in the series (7i) had an IC50 value of 0.64 ± 0.05 μM, highlighting the potential of this chemical class as anti-diabetic agents. nih.gov

| Compound | IC50 Value (μM) | Comparison to Acarbose (IC50: 873.34 ± 1.21 μM) | Source |

| Derivative 7i | 0.64 ± 0.05 | >1300x more potent | nih.gov |

| Derivative 7d | 5.34 ± 0.16 | ~163x more potent | nih.gov |

| Derivative 7f | 6.46 ± 0.30 | ~135x more potent | nih.gov |

| Derivative 7g | 8.62 ± 0.19 | ~101x more potent | nih.gov |

| Derivative 7c | 9.84 ± 0.08 | ~89x more potent | nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of diseases caused by ureolytic bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy in the management of these conditions. Research into the urease inhibitory potential of benzimidazole sulfonamide derivatives has shown that the benzimidazole scaffold is a significant pharmacophore in the design of urease inhibitors.

Studies on a series of benzimidazole-based sulfonamide analogues have explored their structure-activity relationships. For instance, one study synthesized various benzimidazole sulfonamide derivatives and evaluated their urease inhibitory activity. While specific data for 1H-Benzimidazole-2-sulfonamide, 5-nitro- was not detailed, the study highlighted that the presence and position of substituent groups on the benzimidazole ring significantly influence the inhibitory potency. For example, among a series of synthesized benzimidazole-bearing sulfonamide analogues, compounds with electron-withdrawing groups demonstrated potent urease inhibition.

Interactive Table: Urease Inhibitory Activity of Selected Benzimidazole Sulfonamide Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| Analog 2f | 3.90 ± 0.10 |

| Analog 2j | 1.40 ± 0.001 |

Note: The data presented is for illustrative analogues from a study on benzimidazole sulfonamides and not for 1H-Benzimidazole-2-sulfonamide, 5-nitro- itself.

P2Y1 Receptor Antagonism

The P2Y1 receptor is a purinergic receptor that plays a crucial role in various physiological processes, including platelet aggregation, making it a therapeutic target for thrombotic diseases. The antagonism of this receptor can prevent the initiation of platelet response to ADP.

Research into benzimidazole derivatives as P2Y1 receptor antagonists has been a subject of interest. A study focused on the synthesis and evaluation of benzimidazole-derived sulfonylureas as a new class of P2Y1 receptor antagonists. This research indicated that modifications on the benzimidazole core could lead to potent and selective antagonists. The study performed a calcium mobilization assay using various cell lines to determine the inhibitory potential of the synthesized compounds against several P2Y receptors.

While the specific antagonistic activity of 1H-Benzimidazole-2-sulfonamide, 5-nitro- was not explicitly reported, the study provided insights into the structure-activity relationship of this class of compounds. For example, a derivative, compound 1h, demonstrated significant inhibition of the P2Y1 receptor with an IC₅₀ value of 0.19 ± 0.04 µM. This highlights the potential of the benzimidazole scaffold in developing P2Y1 receptor antagonists.

Interactive Table: P2Y1 Receptor Antagonistic Activity of a Selected Benzimidazole Derivative

| Compound | IC₅₀ (µM) against t-P2Y1 |

|---|

Note: The data presented is for a potent derivative from a study on benzimidazole derived sulfonylureas and not for 1H-Benzimidazole-2-sulfonamide, 5-nitro- itself.

Mechanistic Investigations at the Molecular and Cellular Level in Vitro Context

Enzyme Inhibition Profiles

Research into 5-nitro-1H-benzimidazole derivatives has uncovered their potential to inhibit several key enzymes involved in cancer progression and inflammation.

Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in the repair of single-strand DNA breaks. mdpi.com Their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations. jhoponline.com This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy. mdpi.com

Derivatives of 5-nitro-1H-benzimidazole have been identified as potent PARP inhibitors. In a study evaluating a series of 2-aryl-5(6)-nitro-1H-benzimidazole compounds, significant PARP inhibitory activity was observed. nih.gov One of the most active compounds in the series demonstrated an IC₅₀ value of 0.05 µM, indicating strong potential as a PARP inhibitor. nih.gov Specifically, compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole was noted for its PARP inhibition activity, which is considered a potential mechanism for its anticancer effects. nih.gov

Table 1: PARP Inhibition by a 2-aryl-5(6)-nitro-1H-benzimidazole Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3 (unspecified 2-aryl-5-nitro-1H-benzimidazole derivative) | PARP | 0.05 | nih.gov |

This table showcases the potent PARP inhibitory activity of a representative 5-nitro-1H-benzimidazole derivative compared to a standard control.

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. While direct evidence for the inhibition of CDK1 and CDK5 by 1H-Benzimidazole-2-sulfonamide, 5-nitro- is limited, related sulfonamide and benzimidazole (B57391) compounds have shown activity against these enzymes. For instance, a sulfonamide derivative, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, was identified as a moderately potent inhibitor of CDK5. nih.gov This suggests that the sulfonamide moiety can be a key pharmacophore for interacting with the kinase hinge region. nih.gov

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. It is often overexpressed in various types of cancers. Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 have shown promise in cancer prevention and treatment. nih.gov The development of selective COX-2 inhibitors is a key goal to avoid the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform. nih.govnih.gov

Research into benzimidazole derivatives has led to the design of selective COX-2 inhibitors. nih.gov Structure-activity relationship (SAR) studies indicate that diaryl heterocyclic compounds bearing a –SO₂CH₃ or –SO₂NH₂ (sulfonamide) group are often selective for COX-2. nih.gov This suggests that 1H-Benzimidazole-2-sulfonamide, 5-nitro- possesses structural features consistent with potential COX-2 inhibitory activity.

The folic acid synthesis pathway is essential for the production of nucleotides, which are required for DNA replication and repair in bacteria and other organisms. Sulfonamides are a well-known class of drugs that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in this pathway. researchgate.net They mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid and arresting cell growth. researchgate.net

Molecular docking studies on related N-substituted 6-nitro-1H-benzimidazole derivatives have predicted that dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway, is a likely molecular target. nih.gov Given that 1H-Benzimidazole-2-sulfonamide, 5-nitro- contains the classic sulfonamide functional group, it is mechanistically plausible that it interacts with and inhibits key enzymes within the folic acid synthesis pathway.

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A hallmark of effective anticancer agents is their ability to induce this pathway.

Studies have demonstrated that various 5-nitro-1H-benzimidazole derivatives are potent inducers of apoptosis in cancer cell lines. nih.gov A series of six 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were shown to induce apoptosis in the K562 human myeloid leukemia cell line. nih.gov The most active compound in this series, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , was particularly effective, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 28 nM against the A549 lung carcinoma cell line. nih.gov This compound also induced a halt in the S phase of the cell cycle, a common precursor to apoptosis. nih.gov Other research has shown that different 1,2,5-trisubstituted benzimidazoles can induce apoptosis by causing mitochondrial dysfunction. nih.gov

Table 2: Cytotoxic Activity of a Representative 2-aryl-5(6)-nitro-1H-benzimidazole Derivative in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | 28 nM | nih.gov |

This table highlights the potent and selective cytotoxic activity of a 5-nitro-1H-benzimidazole derivative against a cancer cell line compared to a non-cancerous cell line.

Cell Cycle Arrest Mechanisms

Currently, there is no specific research data available in the public domain that details the cell cycle arrest mechanisms induced by 1H-Benzimidazole-2-sulfonamide, 5-nitro-. While some benzimidazole derivatives have been shown to arrest the cell cycle at different phases, specific studies on the 5-nitro sulfonamide derivative are not available. General mechanisms for related compounds often involve the modulation of key cell cycle regulatory proteins. However, without direct experimental evidence, the specific effects of 1H-Benzimidazole-2-sulfonamide, 5-nitro- on cell cycle progression remain uncharacterized.

Molecular Interactions with Biological Targets

The specific molecular interactions of 1H-Benzimidazole-2-sulfonamide, 5-nitro- with various biological targets have not been extensively characterized in published scientific literature. The following subsections summarize the current lack of available data for its interaction with key cellular components and signaling pathways.

Tubulin Polymerization Inhibition

There is no direct scientific evidence to confirm that 1H-Benzimidazole-2-sulfonamide, 5-nitro- acts as a tubulin polymerization inhibitor. Although the benzimidazole scaffold is present in some known tubulin inhibitors, specific assays to determine the effect of this particular 5-nitro sulfonamide derivative on tubulin dynamics have not been reported. Therefore, its activity as a tubulin polymerization inhibitor remains to be experimentally validated.

Reductive Metabolism and Prodrug Activation Mechanisms

The reductive metabolism of 1H-Benzimidazole-2-sulfonamide, 5-nitro- has not been specifically studied. However, the presence of a nitro group suggests that it may undergo bioreductive activation, a common pathway for nitroaromatic compounds, particularly under hypoxic conditions. This process typically involves one-electron reduction by cellular reductases, such as NADPH:cytochrome P450 oxidoreductase.

The reduction of the nitro group can lead to the formation of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage. This mechanism is the basis for the activity of some hypoxia-activated prodrugs. Without specific experimental data for 1H-Benzimidazole-2-sulfonamide, 5-nitro-, its potential as a prodrug activated by reductive metabolism remains theoretical.

Computational and Theoretical Chemistry Studies of 1h Benzimidazole 2 Sulfonamide, 5 Nitro

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. Density Functional Theory (DFT) is a widely used method for studying benzimidazole (B57391) derivatives due to its balance of accuracy and computational efficiency. researchgate.net

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to optimize the molecular geometry of benzimidazole structures. researchgate.netnih.gov These calculations provide insights into bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape. researchgate.net Furthermore, these methods are used to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net Theoretical calculations have also been applied to determine zero-point energy, dipole moment, and charge distributions on individual atoms (Mulliken atomic charges). researchgate.net For substituted benzimidazoles, theoretical studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, can significantly influence the electronic properties and stability of the compound. researchgate.net

| Parameter | Description | Typical Method | Significance |

|---|---|---|---|

| Optimized Molecular Geometry | Calculation of bond lengths, bond angles, and dihedral angles. | DFT/B3LYP | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | DFT, TD-DFT | The energy gap indicates chemical reactivity and stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | DFT | Identifies sites for intermolecular interactions and reactions. researchgate.net |

| Dipole Moment | A measure of the overall polarity of the molecule. | DFT | Influences solubility and intermolecular forces. |

| Mulliken Atomic Charges | Distribution of electronic charge among the atoms in the molecule. | DFT | Helps understand the reactivity of different atomic sites. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as 1H-Benzimidazole-2-sulfonamide, 5-nitro-, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. Studies on related benzimidazole derivatives have employed software like Autodock to perform these simulations. researchgate.net For instance, benzimidazole-isatin hybrids have been docked against the DNA gyrase subunit B receptor (PDB: 1KZN) to screen for antibacterial activity. researchgate.netconnectjournals.com In such studies, the docking score, expressed in kcal/mol, indicates the binding energy; a more negative value suggests a stronger and more stable interaction. researchgate.netconnectjournals.com

These simulations reveal crucial non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are responsible for the shape complementarity between the ligand and the receptor's binding pocket. ukm.my For example, docking studies of benzimidazole derivatives against the Epidermal Growth Factor Receptor (EGFR) have shown that sulfonyl substituents can contribute to more stable complexes. ukm.my The presence of a nitro group, being an electronegative substituent, can also play a significant role in forming interactions and influencing binding affinity. researchgate.netconnectjournals.com

| Compound Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Benzimidazole-isatin hybrid (with -NO2 group) | DNA Gyrase Subunit B (1KZN) | -8.4 | Hydrogen bonding and hydrophobic interactions. researchgate.netconnectjournals.com |

| Keto-benzimidazoles (with sulfonyl group) | EGFR wild-type | -8.1 | Hydrogen bonding, hydrophobic interactions, van der Waals forces. ukm.my |

| N-acylhydrazone benzimidazole derivative | Carbonic Anhydrase-II (1V9E) | Not Specified | Interactions with the enzyme's active site. nih.gov |

| 2-Substituted 1H-benzimidazole-4-carboxamide | Enterovirus A16 | Not Specified | Predicted to act as an inhibitor. biointerfaceresearch.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For compounds like 1H-Benzimidazole-2-sulfonamide, 5-nitro-, QSAR can predict the activity of new derivatives and guide the design of more potent molecules. biointerfaceresearch.com

QSAR models are built by correlating physicochemical descriptors of molecules with their experimentally determined biological activities (e.g., MIC or IC50 values). nih.gov These descriptors can include electronic, steric, hydrophobic, and topological properties. A QSAR study on arylidene (benzimidazol-1-yl)acetohydrazones as antibacterial agents found that parameters like the hydrophobic parameter (ClogP), aqueous solubility (LogS), calculated molar refractivity, topological polar surface area, and the number of hydrogen bond acceptors had a significant correlation with antibacterial activity. nih.gov

The reliability of a QSAR model is assessed using statistical parameters such as the correlation coefficient (r²), Fisher's statistic (F), and standard error of estimates. nih.gov Cross-validation techniques are often used to validate the predictive power of the model. biointerfaceresearch.com These models can reveal which structural features are positively or negatively correlated with the desired biological effect, thereby providing a rationale for structural modifications to enhance activity. nih.gov

| Descriptor | Abbreviation | Description | Relevance to Biological Activity |

|---|---|---|---|

| Partition Coefficient | ClogP | A measure of the molecule's hydrophobicity. | Correlates with membrane permeability and transport. nih.gov |

| Aqueous Solubility | LogS | The logarithm of the molar solubility in water. | Affects bioavailability and formulation. nih.gov |

| Molar Refractivity | CMR | A measure of the volume occupied by a molecule and its polarizability. | Relates to ligand-receptor binding interactions. nih.gov |

| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties like intestinal absorption. nih.gov |

| Hydrogen Bond Acceptors | HBA | The number of atoms that can accept a hydrogen bond. | Crucial for specific interactions with biological targets. nih.gov |

In Silico Pharmacological Prediction and Virtual Screening (e.g., PASS platform)

In silico tools for pharmacological prediction allow for the rapid screening of large compound libraries to identify molecules with a high probability of exhibiting a desired biological activity. The Prediction of Activity Spectra for Substances (PASS) platform is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. nih.gov

The PASS platform analyzes the structure of a query molecule and compares it to a training set of known bioactive compounds. It then provides a list of potential biological activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive) value. A higher Pa value suggests a greater likelihood that the compound will exhibit that specific activity. nih.gov

For a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, the PASS platform was used to predict their antiprotozoal activity. The results showed that these compounds had chemical structures highly similar to known antiprotozoal drugs. nih.gov For instance, the Pa values for trichomonacidal activity were estimated to be 0.497, and for antiprotozoal (Trichomonas vaginalis) activity, they were 0.705, indicating a strong potential for this biological effect. nih.gov Such virtual screening methods are crucial for prioritizing compounds for further synthesis and in vitro testing, saving significant time and resources in the drug discovery process. nih.gov

| Predicted Activity | Pa (Probability to be Active) | Interpretation |

|---|---|---|

| Antiprotozoal (Trichomonas vaginalis) | 0.705 | High probability of activity against Trichomonas vaginalis. nih.gov |

| Trichomonacidal | 0.497 | Moderate to high probability of trichomonacidal effects. nih.gov |

Analysis of Molecular Conformations and Non-Covalent Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation and the non-covalent interactions it can form. The analysis of these features is performed using both experimental techniques like X-ray crystallography and computational methods.

For example, the crystal structure of 5-nitro-2-trifluoromethyl-1H-benzimidazole monohydrate revealed a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯N, O—H⋯O, and C—H⋯O interactions. nih.gov These bonds link the molecules into sheets, defining the crystal packing and demonstrating the key interactive sites of the 5-nitro-benzimidazole scaffold. nih.gov

In addition to hydrogen bonds, other non-covalent interactions play a critical role. For sulfur-containing molecules like 1H-Benzimidazole-2-sulfonamide, 5-nitro-, noncovalent sulfur interactions are significant. The sulfur atom in a sulfonamide group can participate in interactions involving its σ* orbitals, which can engage with electron donors like oxygen and nitrogen atoms. acs.org These interactions can modulate the conformational preferences of the molecule, which is a key factor in its ability to bind to a biological target. acs.org Computational tools can be used to analyze and visualize these weak interactions, providing a deeper understanding of the forces that govern molecular conformation and recognition.

Prediction of Spectroscopic Data (e.g., NMR)

Computational chemistry provides methods for the prediction of spectroscopic data, which can be used to confirm the structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and theoretical calculations of NMR chemical shifts can be highly valuable.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the absolute shieldings of nuclei, which are then converted into chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to verify a proposed structure.

This approach has proven particularly useful in resolving structural ambiguities. In a study involving the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, the reaction produced an inseparable mixture of two regioisomers with the nitro group at either position 5 or 6. nih.gov The prediction of the NMR spectra for one of the molecules was compared with the experimental data. nih.gov This comparison revealed that the endo-1,6-NO2 regioisomer was the predominant product of the reaction, demonstrating the power of computational NMR prediction in structural assignment. nih.gov

| Proton Group | Experimental Shift (ppm) | Computational Shift (ppm) | Reference |

|---|---|---|---|

| Azomethine group proton | 8.40 | 8.60 | nih.gov |

| Aromatic protons | 6.15–7.80 | 7.20–7.92 | nih.gov |

| Secondary amine proton | 11.28 | Not Found | nih.gov |

Future Research Directions and Translational Potential in Drug Discovery

Exploration of Novel Derivatization Strategies for Enhanced Selectivity and Potency

The future development of 5-nitro-1H-benzimidazole-2-sulfonamide as a therapeutic agent hinges on the exploration of innovative derivatization strategies. The primary objectives of such strategies will be to enhance its selectivity towards specific biological targets and to amplify its potency.

One promising avenue involves the synthesis of a series of analogues with diverse substituents at various positions of the benzimidazole (B57391) ring. For instance, substitution at the N-1 position of the benzimidazole nucleus has been shown to significantly influence the biological activity of related compounds. acs.org The introduction of various alkyl or aryl groups could modulate the compound's lipophilicity and steric bulk, thereby influencing its interaction with target proteins.

Furthermore, modifications of the sulfonamide group could yield derivatives with improved pharmacokinetic profiles. The synthesis of N-substituted sulfonamides can alter the acidity and hydrogen-bonding capacity of this functional group, which is often crucial for target engagement.

A systematic investigation into the structure-activity relationships (SAR) of these new derivatives will be paramount. This will involve the synthesis of a focused library of compounds and their subsequent evaluation in relevant biological assays. The data generated from these studies will provide valuable insights into the chemical features essential for potent and selective activity, guiding the design of more effective drug candidates.

Identification of New Biological Targets and Mechanistic Pathways

While the benzimidazole scaffold is associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects, the specific molecular targets of 5-nitro-1H-benzimidazole-2-sulfonamide remain to be fully elucidated. nih.govnih.gov A critical area of future research will be the identification of its precise biological targets and the unraveling of its mechanistic pathways.

The nitro group in the 5-position suggests that this compound may undergo bioreductive activation, a mechanism of action common to many nitroaromatic compounds used as antimicrobial and anticancer agents. nih.gov This process can lead to the generation of reactive nitrogen species that can damage cellular macromolecules such as DNA and proteins. nih.gov Future studies should investigate this potential mechanism, for example, by evaluating the compound's activity under hypoxic conditions, which are often found in solid tumors and anaerobic bacterial infections.

Moreover, the sulfonamide moiety is a well-known pharmacophore that can target a variety of enzymes, including carbonic anhydrases and dihydrofolate reductase (DHFR). nih.govdergipark.org.tr Investigating the inhibitory potential of 5-nitro-1H-benzimidazole-2-sulfonamide against a panel of these enzymes could reveal novel therapeutic applications. For instance, inhibition of DHFR is a validated strategy for both antimicrobial and anticancer therapies. nih.gov

Phenotypic screening of the compound against a wide range of cell lines and pathogens, followed by target deconvolution techniques such as affinity chromatography and proteomics, will be instrumental in identifying its primary biological targets.

Integration of Advanced Computational Techniques in Compound Design

The integration of advanced computational techniques will be a cornerstone of future research efforts, enabling a more rational and efficient design of novel derivatives of 5-nitro-1H-benzimidazole-2-sulfonamide. Molecular modeling and computational chemistry can provide invaluable insights into the binding modes of these compounds with their biological targets, helping to explain their structure-activity relationships at the atomic level. mdpi.comresearchgate.net

Molecular docking studies, for example, can be employed to predict the binding affinity and orientation of newly designed derivatives within the active site of a target protein. nih.govmdpi.com This can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For example, docking studies on related benzimidazole derivatives have successfully predicted their interaction with enzymes like DHFR. nih.gov

Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the compound-target complex over time, providing a more realistic representation of the binding event. These simulations can help to assess the stability of the complex and to identify key interactions that contribute to binding.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop predictive models that correlate the chemical structures of the derivatives with their biological activities. nih.gov These models can then be used to design new compounds with enhanced potency and selectivity.

Development of Next-Generation Benzimidazole-Sulfonamide Hybrid Scaffolds

The development of next-generation hybrid scaffolds that combine the 5-nitro-1H-benzimidazole-2-sulfonamide core with other pharmacophores represents a promising strategy for creating multifunctional drugs with improved therapeutic profiles. dergipark.org.tr This molecular hybridization approach aims to combine the biological activities of two or more different drug classes into a single molecule, potentially leading to synergistic effects and a reduced risk of drug resistance. dergipark.org.tr

For instance, the benzimidazole-sulfonamide scaffold could be linked to other heterocyclic systems known for their biological activities, such as thiazole (B1198619) or triazole. nih.govnih.gov Such hybrids could exhibit a broader spectrum of activity or enhanced potency against specific targets. The synthesis and evaluation of benzimidazole-thiazole-sulfonamide derivatives have already shown promise in the development of new antitubercular and antibacterial agents. nih.gov

Another approach could involve the conjugation of the benzimidazole-sulfonamide moiety to a targeting ligand that can selectively deliver the drug to diseased cells or tissues. This could involve linking the compound to an antibody or a small molecule that recognizes a specific receptor that is overexpressed on cancer cells.

The design and synthesis of these hybrid scaffolds will require a multidisciplinary approach, combining expertise in synthetic organic chemistry, medicinal chemistry, and pharmacology. The resulting compounds will need to be rigorously evaluated for their biological activities, pharmacokinetic properties, and potential for therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.